molecular formula C16H22N2O3 B2481098 N-cyclopentyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide CAS No. 2034388-30-0

N-cyclopentyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide

Cat. No.: B2481098
CAS No.: 2034388-30-0
M. Wt: 290.363
InChI Key: CRIZTMAMTCXOJW-UHFFFAOYSA-N
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Description

N-cyclopentyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is a compound that belongs to the class of nicotinamides This compound is characterized by the presence of a cyclopentyl group, a tetrahydrofuran ring, and a nicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide typically involves multiple steps. One common method involves the reaction of nicotinic acid with cyclopentylamine to form N-cyclopentylnicotinamide. This intermediate is then reacted with tetrahydrofuran-2-carboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-cyclopentyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopentyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in cellular signaling and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    N-cyclopentylnicotinamide: Lacks the tetrahydrofuran moiety.

    6-((tetrahydrofuran-2-yl)methoxy)nicotinamide: Lacks the cyclopentyl group.

Uniqueness

N-cyclopentyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is unique due to the combination of its structural features, which confer distinct chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-cyclopentyl-6-(oxolan-2-ylmethoxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c19-16(18-13-4-1-2-5-13)12-7-8-15(17-10-12)21-11-14-6-3-9-20-14/h7-8,10,13-14H,1-6,9,11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRIZTMAMTCXOJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CN=C(C=C2)OCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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